(S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine physical properties
(S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine physical properties
An In-Depth Technical Guide to the Physical Properties of (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine
Introduction: The Significance of a Chiral Diamine
(S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine, often referred to as (S)-PMP, is a chiral vicinal diamine that has garnered significant interest within the scientific community, particularly in the fields of organic synthesis and pharmaceutical development. Its structure, comprising two linked pyrrolidine rings with a defined stereocenter, makes it a powerful tool in asymmetric catalysis.[1] As an organocatalyst, it is instrumental in facilitating key chemical transformations such as Aldol condensations, Mannich reactions, and Michael additions, enabling the synthesis of optically active organic building blocks with high enantioselectivity.[2]
The pyrrolidine motif is a prevalent structural core in numerous natural alkaloids and synthetic drugs, including treatments for migraines and various viral infections.[3][4] Consequently, chiral pyrrolidine derivatives like (S)-PMP are crucial intermediates and auxiliaries in the synthesis of enantiomerically pure compounds, which is a fundamental requirement for the development of safe and effective modern pharmaceuticals.[1]
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing a detailed examination of the core physical, chemical, and spectral properties of (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine. Understanding these characteristics is paramount for its effective handling, application, and characterization in a laboratory setting.
Section 1: Core Physicochemical Properties
The fundamental physical and chemical properties of a compound dictate its behavior under various experimental conditions and are the first parameters established during characterization. (S)-PMP is a colorless to light yellow, clear liquid under standard conditions.[1][5][6] Its key properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₈N₂ | [2][5][6] |
| Molecular Weight | 154.25 g/mol | [2][5][6][7][8] |
| CAS Number | 51207-66-0 | [1][2][6] |
| Appearance | Colorless to Light yellow clear liquid | [1][5] |
| Density | 0.946 g/mL at 25 °C | [5][6][7] |
| Boiling Point | 99-101 °C at 2 mmHg (0.003 bar) | [5][7][9] |
| Refractive Index (n20/D) | 1.4871 | [5][6][7] |
| Flash Point | 88 °C (190.4 °F) - closed cup | [5] |
| pKa | 10.91 ± 0.10 (Predicted) | [1][5][6] |
| Solubility | Soluble in water | [1][6] |
Section 2: Stereochemistry and Optical Activity
The defining feature of (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine is its chirality, originating from the stereocenter at the 2-position of one of the pyrrolidine rings. This specific spatial arrangement is responsible for its ability to induce stereoselectivity in chemical reactions. The optical activity is a direct measure of this chirality.
The positive sign (+) in its name and the dextrorotatory value of its specific rotation confirm that it rotates plane-polarized light to the right.
Protocol for Determining Optical Rotation
The measurement of specific rotation is a critical step in verifying the enantiomeric purity of the compound.
-
Instrument Preparation: Calibrate a polarimeter using a standard quartz plate or a solvent blank (in this case, ethanol). Ensure the sodium D-line lamp (589 nm) is warmed up and stable.
-
Sample Preparation: Accurately weigh a sample of (S)-PMP and dissolve it in a precise volume of absolute ethanol to achieve a known concentration (e.g., c = 2.4 g/100mL, as per literature). Ensure the sample is completely dissolved and the solution is free of bubbles and suspended particles.
-
Measurement: Fill a polarimeter cell of a known path length (e.g., 1 dm) with the prepared solution, ensuring no air bubbles are in the light path.
-
Data Acquisition: Place the cell in the polarimeter and record the observed rotation (α). Take multiple readings and average them to minimize random error.
-
Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.
The causality behind this protocol is to ensure a reproducible and standardized measurement. The choice of solvent and concentration is critical as these factors can influence the magnitude and even the sign of the rotation. Adhering to literature-reported conditions[5] allows for direct comparison and validation of the material's identity and enantiopurity.
Section 3: Spectroscopic Profile
Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. A combination of NMR, IR, and Mass Spectrometry is typically employed for full characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For (S)-PMP, both ¹H and ¹³C NMR spectra would be required for full structural assignment.[8]
-
¹H NMR: The proton NMR spectrum will show a complex set of signals corresponding to the 18 protons in the molecule. The signals for protons on the two different pyrrolidine rings will appear in distinct regions, and their splitting patterns (multiplicity) will provide information about adjacent protons. The proton on the chiral center is expected to have a unique chemical shift.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the nine carbon atoms in the molecule, confirming the molecular backbone.[8] The chemical shifts provide information about the electronic environment of each carbon atom.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of (S)-PMP is expected to show characteristic absorptions for C-H and C-N bonds.
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C-H stretching: Aliphatic C-H stretches are expected in the 2850-3000 cm⁻¹ region.
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N-H stretching: A weak to medium absorption around 3300-3500 cm⁻¹ may be present corresponding to the secondary amine N-H.
-
C-N stretching: These absorptions typically appear in the 1000-1200 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (154.25 g/mol ).[8]
-
Fragmentation Pattern: The fragmentation pattern can provide further structural information, often involving the cleavage of the bond between the two pyrrolidine rings.
Workflow for Spectroscopic Characterization
The logical flow for confirming the identity and purity of a supplied sample of (S)-PMP is outlined below. This workflow represents a self-validating system where results from orthogonal techniques must converge to confirm the structure.
Caption: Workflow for the comprehensive characterization of (S)-PMP.
Section 4: Safety, Handling, and Storage
Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety. (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine is classified with specific hazards that necessitate careful management.
Hazard Identification and GHS Classification
The compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:[2][8]
Signal Word: Warning[2][8] Pictograms: GHS07 (Exclamation mark)[2]
| GHS Classification | Hazard Statement |
| Skin Irritation | Category 2 |
| Eye Irritation | Category 2 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) |
Handling and Personal Protective Equipment (PPE)
Given the hazards, stringent safety protocols must be followed.
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[11][12]
-
Personal Protective Equipment:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Wear a lab coat.[6]
-
Respiratory Protection: If ventilation is inadequate, use a respirator with an appropriate filter (e.g., type ABEK).[11]
-
Storage Recommendations
To ensure the long-term stability and purity of the compound:
-
Conditions: Store in a cool, dry, and well-ventilated place.[11] Some suppliers recommend storage at room temperature or refrigerated (<15°C) in a dark place.[6]
-
Container: Keep the container tightly closed to prevent moisture absorption and contamination.[11]
-
Inert Atmosphere: The compound is noted to be air-sensitive; therefore, storage under an inert gas like argon or nitrogen is recommended to prevent degradation.[13]
The logical relationship between the compound's properties and the required safety measures is direct. Its irritant nature dictates the use of comprehensive PPE, while its air sensitivity and potential for vapor inhalation necessitate controlled environments for both handling and storage.
Caption: Relationship between properties and safety protocols.
Conclusion
(S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine is a cornerstone chiral auxiliary in modern organic synthesis. Its utility is deeply rooted in its specific stereochemistry and physical properties. This guide has detailed its key physicochemical characteristics, outlined the standard protocols for their verification, and provided essential safety and handling information. For the research scientist, a thorough understanding of these properties is not merely academic; it is the foundation for successful, safe, and reproducible experimentation, enabling the continued development of novel synthetic methodologies and pharmaceutical agents.
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